beta-D-Altrofuranose
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Overview
Description
Beta-D-Altrofuranose: is a monosaccharide, specifically a furanose form of the sugar altrose. It is a rare sugar that exists in a five-membered ring structure, known as a furanose. This compound is part of the D-family of sugars, which means it has a specific orientation of its hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-D-Altrofuranose can be synthesized through various chemical reactions involving the transformation of other sugars. One common method involves the isomerization of D-glucose or D-galactose under specific conditions to produce D-altrose, which can then cyclize to form this compound. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the isomerization and cyclization processes .
Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzymatic synthesis have opened new avenues for its production. Enzymes such as isomerases and epimerases can be used to convert more abundant sugars into this compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Beta-D-Altrofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate to produce aldonic acids.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to produce alditols.
Substitution: Substitution reactions often involve the use of halogens or other nucleophiles to replace hydroxyl groups with other functional groups.
Major Products:
Oxidation: Produces aldonic acids.
Reduction: Produces alditols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-D-Altrofuranose has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry:
- Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
- Serves as a model compound for studying the properties and reactions of furanose sugars .
Biology:
- Investigated for its role in the structure and function of biological molecules, such as nucleic acids and glycoproteins.
- Studied for its potential antibacterial properties, particularly against plant pathogenic bacteria .
Medicine:
- Explored for its potential use in drug development, particularly as a precursor for the synthesis of antiviral and anticancer agents .
Industry:
Mechanism of Action
The mechanism of action of beta-D-Altrofuranose involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity against Xanthomonas spp. is thought to be related to its ability to interfere with the bacterial cell wall synthesis or other essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but clues may be found in the existence of similar sugars in microorganisms .
Comparison with Similar Compounds
Beta-D-Galactofuranose: Another furanose form of a D-family sugar, commonly found in nature and studied for its role in biological systems.
Alpha-D-Altrofuranose: An anomer of beta-D-Altrofuranose, differing in the orientation of the hydroxyl group at the anomeric carbon.
Beta-D-Allofuranose: A stereoisomer of this compound, differing in the configuration of one or more hydroxyl groups.
Uniqueness: this compound is unique due to its specific configuration and the resulting chemical and biological properties. Its rarity and the complexity of its synthesis also contribute to its uniqueness .
Properties
CAS No. |
40461-79-8 |
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Molecular Formula |
C6H12O6 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3+,4+,5-,6-/m1/s1 |
InChI Key |
AVVWPBAENSWJCB-FPRJBGLDSA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H](O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)O)O |
Origin of Product |
United States |
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